molecular formula C15H18ClF2N5O B13844552 4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt

4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt

Cat. No.: B13844552
M. Wt: 357.78 g/mol
InChI Key: PLBASHXWZNZIGP-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt has several scientific research applications, including:

Mechanism of Action

As an impurity of Sitagliptin, 4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt likely shares a similar mechanism of action. Sitagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which results in increased levels of incretin hormones. These hormones help to regulate blood glucose levels by increasing insulin release and decreasing glucagon levels.

Comparison with Similar Compounds

4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is similar to other impurities and analogs of Sitagliptin. Some similar compounds include:

The uniqueness of this compound lies in its specific structural modifications, which can affect its chemical and biological properties.

Properties

Molecular Formula

C15H18ClF2N5O

Molecular Weight

357.78 g/mol

IUPAC Name

(3R)-3-amino-4-(2,5-difluorophenyl)-1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)butan-1-one;hydrochloride

InChI

InChI=1S/C15H17F2N5O.ClH/c16-11-1-2-13(17)10(5-11)6-12(18)7-15(23)21-3-4-22-9-19-20-14(22)8-21;/h1-2,5,9,12H,3-4,6-8,18H2;1H/t12-;/m1./s1

InChI Key

PLBASHXWZNZIGP-UTONKHPSSA-N

Isomeric SMILES

C1CN2C=NN=C2CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.Cl

Canonical SMILES

C1CN2C=NN=C2CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.Cl

Origin of Product

United States

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